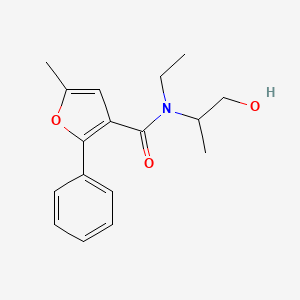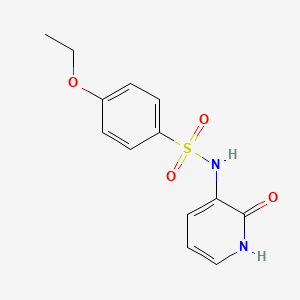![molecular formula C15H12BrN3O3S B5377197 4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5377197.png)
4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is synthesized through a multi-step process, and its mechanism of action is still under investigation.
Mechanism of Action
The mechanism of action of 4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide is still under investigation. Studies have shown that this compound inhibits the activity of certain enzymes, including tyrosinase and topoisomerase. It is believed that this compound binds to the active site of these enzymes, thereby inhibiting their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide have been studied extensively. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. In addition, this compound has been shown to inhibit the activity of certain enzymes, including tyrosinase and topoisomerase. It is believed that this compound may have potential applications in the treatment of cancer and other diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide in lab experiments include its high purity and stability. This compound can be synthesized on a large scale, making it readily available for research purposes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Future Directions
There are several future directions for research on 4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide. One direction is to further investigate its mechanism of action and its potential applications in the treatment of cancer and other diseases. Another direction is to explore its potential use as a drug delivery system. Additionally, further studies are needed to evaluate its potential toxicity and to develop methods for its safe handling in lab experiments.
Conclusion:
4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide is a chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its synthesis method has been optimized, and its mechanism of action is still under investigation. This compound has been shown to inhibit the growth of cancer cells and the activity of certain enzymes, making it a promising candidate for further research. However, its potential toxicity and the need for specialized equipment and expertise to handle it safely are important considerations in lab experiments. Future research directions include further investigation of its mechanism of action and potential applications, as well as evaluation of its toxicity and safe handling methods.
Synthesis Methods
The synthesis of 4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide involves a multi-step process, which includes the reaction of 3-nitrobenzaldehyde with thiourea to form 3-nitrophenylthiourea. This compound is then reacted with 4-aminophenol to form the desired product. The final product is obtained by treating the compound with hydrobromic acid. The synthesis of this compound has been optimized and can be performed on a large scale.
Scientific Research Applications
4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been evaluated for its anti-cancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. In biochemistry, this compound has been used to study the mechanism of action of certain enzymes. In pharmacology, this compound has been evaluated for its potential use as a drug delivery system.
properties
IUPAC Name |
4-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S.BrH/c19-13-6-4-11(5-7-13)16-15-17-14(9-22-15)10-2-1-3-12(8-10)18(20)21;/h1-9,19H,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOSLQMYMGZVHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC3=CC=C(C=C3)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5377115.png)
![3-(allylthio)-6-(1-methyl-2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5377118.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5377120.png)
![ethyl 2-(5-bromo-2-hydroxybenzylidene)-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5377126.png)
![1-{4-[(2-chlorobenzyl)oxy]benzoyl}-4-methylpiperazine](/img/structure/B5377131.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-N-(4-ethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5377136.png)
![1-{2-[7-(2,4-dichlorobenzylidene)-3-(2,4-dichlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(1-naphthyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5377139.png)

![4-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]sulfonyl}benzoic acid](/img/structure/B5377172.png)
![N-benzyl-2-({1-ethyl-4-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5377180.png)
![1-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B5377193.png)
![3-[4-(difluoromethoxy)phenyl]-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5377196.png)
![N,N,2-trimethyl-7-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5377207.png)
